
1-クロロ-3-メタンスルホニル-2-メチルプロパン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-methanesulfonyl-2-methylpropane is an organic compound with the molecular formula C5H11ClO2S. It is a chlorinated sulfone derivative, characterized by the presence of a chloro group, a methanesulfonyl group, and a methyl group attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
1-Chloro-3-methanesulfonyl-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules such as peptides and proteins through nucleophilic substitution reactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-methanesulfonyl-2-methylpropane can be synthesized through several methods. One common method involves the reaction of 2-methylpropane-1,3-diol with thionyl chloride to introduce the chloro group, followed by the reaction with methanesulfonyl chloride to introduce the methanesulfonyl group. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In industrial settings, the production of 1-chloro-3-methanesulfonyl-2-methylpropane may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-3-methanesulfonyl-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Elimination: Formation of alkenes such as 2-methylpropene.
Oxidation: Formation of sulfonic acids or sulfonates.
作用機序
The mechanism of action of 1-chloro-3-methanesulfonyl-2-methylpropane involves its reactivity towards nucleophiles and oxidizing agents. The chloro group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methanesulfonyl group can undergo oxidation to form sulfonic acids or sulfonates, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
1-Chloro-3-methanesulfonyl-2-methylpropane can be compared with other similar compounds such as:
1-Chloro-2-methylpropane: Lacks the methanesulfonyl group, making it less reactive towards nucleophiles and oxidizing agents.
3-Chloro-2-methylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a methanesulfonyl group, leading to different reactivity and applications.
1-Bromo-3-methanesulfonyl-2-methylpropane: Similar structure but with a bromo group instead of a chloro group, resulting in different reactivity and reaction conditions.
The uniqueness of 1-chloro-3-methanesulfonyl-2-methylpropane lies in its combination of a chloro group and a methanesulfonyl group, which provides a versatile platform for various chemical reactions and applications in scientific research and industry.
特性
IUPAC Name |
1-chloro-2-methyl-3-methylsulfonylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCSBEINTQALFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
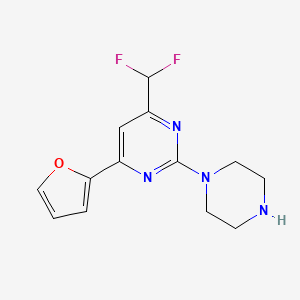

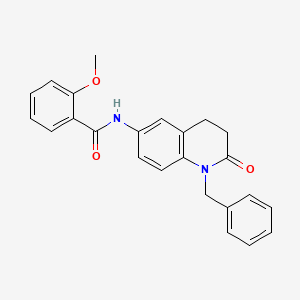
![2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2432836.png)
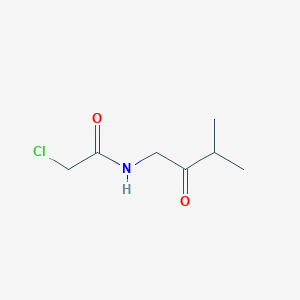
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)
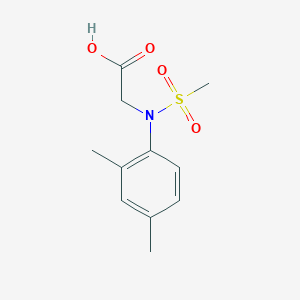
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2432845.png)
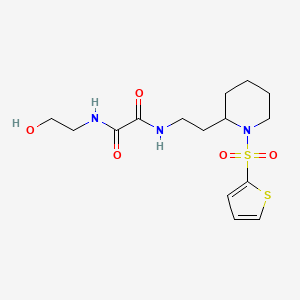
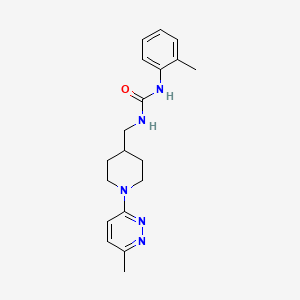
![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)
![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)

